9-methyl-6-[2-(trimethylsilyl)ethynyl]-9H-purine
Description
9-Methyl-6-[2-(trimethylsilyl)ethynyl]-9H-purine is a synthetic purine derivative characterized by a methyl group at the 9-position and a trimethylsilyl (TMS)-protected ethynyl substituent at the 6-position. The TMS-ethynyl moiety enhances lipophilicity and stability, making the compound suitable for applications requiring controlled reactivity, such as medicinal chemistry or materials science. Its molecular weight is approximately 265.4 g/mol, with the TMS group contributing to steric bulk while maintaining synthetic versatility .
Properties
IUPAC Name |
trimethyl-[2-(9-methylpurin-6-yl)ethynyl]silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4Si/c1-15-8-14-10-9(5-6-16(2,3)4)12-7-13-11(10)15/h7-8H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPJQPSMNMRYLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=CN=C21)C#C[Si](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Catalytic System
The Sonogashira coupling involves a palladium-catalyzed cross-coupling between a halogenated purine and a terminal alkyne. For this compound:
-
Halogenated precursor : 6-Bromo-9-methyl-9H-purine
-
Alkyne partner : Trimethylsilylacetylene (TMSA)
The catalytic system typically comprises:
-
Pd(PPh₃)₂Cl₂ (0.05–0.1 equiv) as the palladium source
-
CuI (0.04–0.1 equiv) as a co-catalyst
The reaction proceeds via oxidative addition of the palladium catalyst to the C–Br bond, followed by transmetallation with the copper-acetylide intermediate and reductive elimination to form the C–C bond.
Standard Synthetic Protocol
A representative procedure from Karpavičius et al. (2016) involves:
-
Reaction Setup :
-
Combine 6-bromo-9-methyl-9H-purine (1.98 mmol), Pd(PPh₃)₂Cl₂ (0.079 mmol), CuI (0.04 mmol), and TMSA (2.85 mmol) in degassed THF under argon.
-
Heat to 45–50°C for 3 hours.
-
-
Workup :
-
Extract with chloroform, dry over Na₂SO₄, and concentrate.
-
Purify via silica gel chromatography (hexane/ethyl acetate).
-
Table 1: Optimization of Sonogashira Coupling Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst Loading | 4 mol% Pd | Maximizes C–C formation |
| Solvent | THF | Enhances solubility |
| Temperature | 45–50°C | Balances kinetics and decomposition |
| Base | TEA | Neutralizes HBr byproduct |
Alternative Synthetic Strategies
While Sonogashira coupling dominates, other methods have been explored:
Nucleophilic Substitution with Silylacetylenes
Direct substitution of 6-bromo-9-methylpurine with lithium trimethylsilylacetylide has been reported. However, this method suffers from:
-
Lower yields (30–45%) due to competing side reactions.
-
Sensitivity to moisture, necessitating strict anhydrous conditions.
Protection-Deprotection Sequences
In multi-step syntheses, the TMS group may be introduced post-ethynylation:
-
Couple 6-bromo-9-methylpurine with unprotected acetylene.
-
Protect the ethynyl group with TMSCl in the presence of imidazole.
This approach avoids handling moisture-sensitive TMSA but adds an extra step, reducing overall efficiency.
Structural Characterization and Analytical Data
Post-synthesis validation relies on spectroscopic and spectrometric techniques:
NMR Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
Challenges and Optimization Insights
Key hurdles in synthesis include:
-
Regioselectivity : Competing coupling at C2 vs. C6 positions in dihalogenated purines. Solved using bulky ligands (e.g., PPh₃) to sterically hinder C2.
-
Catalyst Deactivation : Mitigated by degassing solvents and using argon atmospheres.
-
Byproduct Formation : Homo-coupling of TMSA minimized by slow addition of the alkyne.
Industrial-Scale Considerations
For large-scale production:
-
Continuous Flow Reactors : Improve heat/mass transfer, reducing reaction time to <1 hour.
-
Catalyst Recycling : Heterogeneous Pd/C systems achieve >90% catalyst recovery.
Chemical Reactions Analysis
Types of Reactions
9-methyl-6-[2-(trimethylsilyl)ethynyl]-9H-purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ethynyl group to an ethylene group.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products
Oxidation: Formation of oxides and ketones.
Reduction: Formation of ethylene derivatives.
Substitution: Formation of various substituted purines.
Scientific Research Applications
Chemical Research Applications
Building Block in Organic Synthesis
- Role : This compound serves as a versatile building block in organic synthesis. Its structural components allow for the creation of more complex molecules.
- Examples : It can be used in the synthesis of modified nucleotides or other biologically relevant compounds.
Protecting Group for Functional Groups
- Functionality : The trimethylsilyl group provides protection for sensitive functional groups during chemical reactions, preventing unwanted side reactions.
- Applications : This is particularly useful in multi-step synthesis where selective reactivity is required.
Biological Research Applications
Potential Biological Activity
- Mechanism of Action : The compound interacts with various molecular targets, including enzymes and receptors. Its structure enhances stability and bioavailability, which facilitates binding to biological targets.
- Research Focus : Studies have investigated its effects on cellular processes and potential therapeutic applications.
Enzyme Interaction Studies
- Investigations : Research has focused on how 9-methyl-6-[2-(trimethylsilyl)ethynyl]-9H-purine may inhibit or modulate enzyme activity, providing insights into its role in metabolic pathways.
Medical Applications
Antiviral and Anticancer Properties
- Therapeutic Potential : Preliminary studies suggest that this compound may exhibit antiviral and anticancer activities. Its interaction with nucleic acids could disrupt viral replication or cancer cell proliferation.
- Case Studies : Ongoing research is aimed at evaluating its efficacy in clinical settings, particularly as a part of combination therapies against resistant strains of viruses or tumors.
Industrial Applications
Production of Advanced Materials
- Utilization : In industrial chemistry, the compound is employed in the production of advanced materials due to its unique chemical properties.
- Precursor for Chemical Compounds : It acts as a precursor for synthesizing various chemical compounds used in pharmaceuticals and materials science.
Summary Table of Applications
| Application Area | Specific Uses | Key Benefits |
|---|---|---|
| Chemical Research | Building block for organic synthesis | Facilitates complex molecule formation |
| Protecting group for sensitive functional groups | Prevents side reactions | |
| Biological Research | Interaction studies with enzymes | Insights into metabolic pathways |
| Potential biological activity | Possible therapeutic applications | |
| Medical Applications | Antiviral and anticancer research | Targeting resistant viruses/tumors |
| Industrial Applications | Production of advanced materials | Unique chemical properties utilized in industry |
Mechanism of Action
The mechanism of action of 9-methyl-6-[2-(trimethylsilyl)ethynyl]-9H-purine involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyl group enhances the compound’s stability and bioavailability, allowing it to effectively bind to its targets. The ethynyl group can participate in various chemical reactions, facilitating the compound’s activity.
Comparison with Similar Compounds
Substituent Analysis at Positions 6 and 9
The table below compares key structural and physicochemical properties of the target compound with analogous purine derivatives:
*SEM: 2-(Trimethylsilyl)ethoxymethyl
Electronic and Steric Effects
- Target Compound : The TMS-ethynyl group at position 6 introduces electron-rich character to the purine core, while the methyl group at position 9 minimizes steric hindrance. This contrasts with N,9-bis(TMS)-purine , where dual silyl groups create significant steric bulk and electronic shielding.
- 6-Bromo-9-SEM Purine : Bromine at position 6 facilitates nucleophilic substitution (e.g., Suzuki coupling), whereas the SEM group at position 9 requires acidic conditions for deprotection, limiting its utility in base-sensitive reactions.
- 2,6-Dichloro-9-ethyl Purine : Chlorine substituents enhance electrophilic reactivity, enabling sequential functionalization. The ethyl group at position 9 increases lipophilicity compared to the target’s methyl group.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 9-methyl-6-[2-(trimethylsilyl)ethynyl]-9H-purine, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with a purine core functionalized at the 6-position. A Sonogashira coupling is critical for introducing the trimethylsilyl-ethynyl group, requiring palladium catalysts (e.g., Pd(PPh₃)₄), copper iodide, and inert conditions. Key parameters include solvent choice (DMF or THF), temperature (60–80°C), and stoichiometric control of reagents to minimize side reactions. Protecting groups like tetrahydropyranyl (THP) or SEM (trimethylsilylethoxymethyl) may stabilize the purine ring during synthesis . Purification via column chromatography (hexane/EtOAc gradients) and recrystallization ensures high purity (>95%) .
Q. What analytical techniques are most effective for characterizing 9-methyl-6-[2-(trimethylsilyl)ethynyl]-9H-purine, and how are structural ambiguities resolved?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) resolves regiochemical ambiguities, particularly for ethynyl and methyl group assignments. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight and isotopic patterns. For crystalline derivatives, X-ray crystallography provides definitive structural proof. Discrepancies in spectral data (e.g., unexpected coupling constants) may require isotopic labeling or computational validation using density functional theory (DFT) .
Q. What biological activities have been reported for 9-methyl-6-[2-(trimethylsilyl)ethynyl]-9H-purine, and what methodological approaches are used to assess its pharmacological potential?
- Methodological Answer : While direct data on this compound are limited, structurally analogous purines show kinase or phosphodiesterase inhibition. Researchers employ enzyme inhibition assays (e.g., fluorescence-based ADP-Glo™ kinase assays) and cellular models (e.g., cancer cell lines) to evaluate potency (IC₅₀ values). Structure-activity relationship (SAR) studies systematically modify substituents (e.g., trimethylsilyl vs. phenyl groups) to optimize binding affinity .
Advanced Research Questions
Q. How can researchers optimize the coupling efficiency of the trimethylsilyl-ethynyl group in the synthesis of 9-methyl-6-[2-(trimethylsilyl)ethynyl]-9H-purine?
- Methodological Answer : Catalyst screening (e.g., PdCl₂(PPh₃)₂ vs. Pd(OAc)₂ with ligand systems like XPhos) improves cross-coupling yields. Solvent polarity adjustments (e.g., DMF for polar intermediates, toluene for sterically hindered systems) enhance reaction kinetics. Real-time monitoring via TLC or in-situ FTIR identifies optimal reaction termination points. Microwave-assisted synthesis reduces reaction times while maintaining regioselectivity .
Q. What strategies are recommended for resolving contradictions in spectroscopic data when synthesizing derivatives of 9-methyl-6-[2-(trimethylsilyl)ethynyl]-9H-purine?
- Methodological Answer : Conflicting NMR signals (e.g., overlapping peaks) are resolved using deuterated solvents (DMSO-d₆ vs. CDCl₃) or variable-temperature NMR. For ambiguous NOE correlations, rotating-frame Overhauser effect spectroscopy (ROESY) clarifies spatial arrangements. Discrepancies between experimental and theoretical data (e.g., DFT-calculated chemical shifts) may indicate conformational flexibility, requiring molecular dynamics (MD) simulations .
Q. How can computational chemistry tools predict the reactivity and binding modes of 9-methyl-6-[2-(trimethylsilyl)ethynyl]-9H-purine with target enzymes?
- Methodological Answer : Molecular docking (AutoDock Vina, Glide) predicts binding poses in enzyme active sites, guided by X-ray structures of homologous proteins. Quantum mechanical/molecular mechanical (QM/MM) simulations assess electronic effects of the ethynyl group on transition states. Free-energy perturbation (FEP) calculations quantify substituent contributions to binding affinity, informing SAR optimizations .
Q. What are the challenges in scaling up the synthesis of 9-methyl-6-[2-(trimethylsilyl)ethynyl]-9H-purine while maintaining regioselectivity and purity?
- Methodological Answer : Scale-up challenges include exothermic reaction control (via jacketed reactors) and catalyst recovery (e.g., immobilized Pd on silica). Continuous flow systems improve heat/mass transfer for Sonogashira steps. In-line PAT (process analytical technology) tools monitor intermediate purity, while crystallization engineering (anti-solvent addition) ensures batch consistency. Impurity profiling (HPLC-MS) identifies byproducts (e.g., deprotected purines) for targeted mitigation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
